(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a compound that features a benzyl group substituted with a fluorine atom and an imidazole ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 3-imidazol-1-yl-propylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 3-imidazol-1-yl-propylamine and triethylamine in the solvent. The mixture is then heated under reflux for several hours.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorobenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in protein structures, enhancing binding affinity.
Comparison with Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl bromide
- 4-Fluorobenzyl alcohol
Comparison:
- Uniqueness: (4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is unique due to the presence of both a fluorobenzyl group and an imidazole ring, which confer distinct chemical and biological properties.
- Differences: Compared to 4-fluorobenzyl chloride and 4-fluorobenzyl bromide, the amine derivative is more versatile in terms of its reactivity and potential applications. The presence of the imidazole ring also distinguishes it from 4-fluorobenzyl alcohol, providing additional sites for interaction with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-4-2-12(3-5-13)10-15-6-1-8-17-9-7-16-11-17/h2-5,7,9,11,15H,1,6,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMCPWBZZGULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN2C=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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